Specific Scientific Field: Postharvest Biology and Technology
Summary of the Application: 3-Mercapto-2-butanol has been identified as a novel, safe, and effective anti-browning agent.
Methods of Application or Experimental Procedures: The study involved treating fresh-cut potatoes with 3-Mercapto-2-butanol and observing the effects on browning over a period of 5 days.
Results or Outcomes: The inhibitory effect of 3-Mercapto-2-butanol was close to sodium bisulfite.
Specific Scientific Field: Food Science and Technology
Summary of the Application: 3-Mercapto-2-butanol is used as a flavoring agent.
Methods of Application or Experimental Procedures: In food science, 3-Mercapto-2-butanol can be added to food products to enhance their flavor.
Results or Outcomes: The addition of 3-Mercapto-2-butanol can enhance the flavor of food products, giving them a unique, meaty taste.
Specific Scientific Field: Chemical Synthesis
Summary of the Application: 3-Mercapto-2-butanol can be used in various areas of chemical synthesis
Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the particular synthesis process
Results or Outcomes: The use of 3-Mercapto-2-butanol in chemical synthesis can contribute to the successful production of various chemical compounds
3-Mercapto-2-butanol, with the chemical formula C₄H₁₀OS, is characterized by the presence of a thiol group (-SH) attached to a butanol backbone. This compound exists as a mixture of isomers and is typically encountered as a colorless liquid at room temperature. It is known for its strong odor and potential skin irritation properties .
Due to the lack of research on 3-Mercapto-2-butanol, its mechanism of action in any biological system is unknown.
These reactions make it valuable in synthetic organic chemistry and industrial applications.
Research indicates that 3-Mercapto-2-butanol exhibits significant biological activity. Notably, it has been identified as a competitive inhibitor of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables. This inhibition suggests its potential use as an anti-browning agent in food preservation . Additionally, its antioxidant properties may contribute to its protective effects against oxidative stress.
3-Mercapto-2-butanol can be synthesized through several methods:
These synthesis routes allow for the production of 3-Mercapto-2-butanol in varying purities and quantities depending on the desired application.
3-Mercapto-2-butanol finds applications across several domains:
Studies have shown that 3-Mercapto-2-butanol interacts with various biological systems. Its role as an inhibitor of polyphenol oxidase highlights its significance in food chemistry. Furthermore, research into its antioxidant capabilities suggests potential interactions with free radicals, which could be beneficial in reducing oxidative damage in biological tissues .
Several compounds share structural or functional similarities with 3-Mercapto-2-butanol. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Mercapto-1-butanol | C₄H₁₀OS | Contains a thiol group at the terminal position |
3-Mercapto-1-propanol | C₃H₈OS | Shorter carbon chain; used in flavoring |
3-Mercapto-2-methyl-1-butanol | C₅H₁₂OS | Contains an additional methyl group |
The uniqueness of 3-Mercapto-2-butanol lies in its specific structure that allows it to effectively inhibit polyphenol oxidase while also serving as a versatile building block in organic synthesis.
3-Mercapto-2-butanol is systematically named (2R,3S)-3-sulfanylbutan-2-ol in accordance with IUPAC guidelines. This nomenclature reflects the compound’s structural features: a four-carbon chain (butan), a hydroxyl (-OH) group at position 2, and a sulfanyl (-SH) group at position 3. The stereochemical descriptors (2R,3S) indicate the spatial arrangement of substituents around the chiral centers at carbons 2 and 3.
Alternative common names include 2-mercapto-3-butanol and 3-mercapto-2-butanol, though the IUPAC name is preferred for clarity. The suffix -thiol (or -sulfanyl) denotes the sulfur-containing functional group, while -ol signifies the hydroxyl group.
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₁₀OS | |
Molecular Weight | 106.18–106.19 g/mol | |
Chiral Centers | C2 (R/S) and C3 (S/R) |
The compound exists as two enantiomers:
These stereoisomers arise due to the tetrahedral geometry of the carbon atoms at positions 2 and 3, which are bonded to four distinct groups: a methyl group, a hydroxyl group, a sulfanyl group, and a hydrogen atom.
3-Mercapto-2-butanol contains two reactive functional groups:
The thiol group’s lower pKa relative to the hydroxyl group makes it more prone to deprotonation, forming a thiolate anion (R-S⁻) in basic conditions.
Isomer Type | Description |
---|---|
Enantiomers | (2R,3S) and (2S,3R) forms; mirror images. |
Diastereomers | Not applicable (no additional stereocenters). |
The compound is often synthesized as a racemic mixture (1:1 ratio of enantiomers) unless chiral catalysts or starting materials are employed.
Irritant